1',1'-Difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, ChemSpider provides molecular formulas, average mass, monoisotopic mass, and other details for various compounds23.Chemical Reactions Analysis
Cycloalkanes, such as cyclopropane, can undergo various reactions, including substitution reactions, addition reactions, and elimination reactions4. The specific reactions that a compound undergoes can depend on its structure and the conditions under which the reactions are carried out.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its molecular weight, boiling point, melting point, and solubility, can be determined through various experimental techniques. These properties can provide valuable information about how the compound behaves under different conditions.Scientific Research Applications
Synthetic Approaches and Structural Analysis
Novel Synthesis Methods : Researchers have developed various synthetic approaches to generate compounds structurally related to 1',1'-Difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one, focusing on cyclization reactions, synthesis of dihydronaphthalene derivatives, and the exploration of new synthetic pathways (Arrault et al., 2001). These methods offer insights into the synthesis of complex molecules, highlighting the compound's role in advancing synthetic organic chemistry techniques.
Structural Characterization and Reactivity : The structural analysis of related compounds has been carried out using NMR spectroscopy and X-ray structural analysis, providing essential insights into their molecular structure and reactivity patterns. For instance, studies on similar spiro compounds and dihydronaphthalene derivatives have established their structural features and explored their reactivity, including cyclization reactions and the formation of novel ring systems (Takada et al., 2017).
Mechanistic Insights and Catalysis
- Catalysis and Mechanistic Studies : Research has also focused on understanding the mechanisms underlying the formation of related compounds, including the role of catalysts in facilitating intramolecular rearrangements and trifluoromethylation reactions. These studies have led to the development of novel catalytic processes that enhance the efficiency and selectivity of synthesizing complex organic molecules, offering broader applications in drug discovery and materials science (Zhu et al., 2015).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, while cyclopropane is an excellent anesthetic, its use has been limited because it is highly explosive5.
Future Directions
The future directions in the study of a compound can depend on many factors, including its potential applications, the current state of research, and the challenges associated with its synthesis and characterization. For example, dihydronaphthalenes, which are related to the compound you mentioned, are known as useful building blocks in organic synthesis and have been found in various natural products of therapeutic importance6.
properties
IUPAC Name |
1',1'-difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O/c13-12(14)7-11(12)6-5-10(15)8-3-1-2-4-9(8)11/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMSSDGCXRGHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2(F)F)C3=CC=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1',1'-Difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one |
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